Lactate

説明

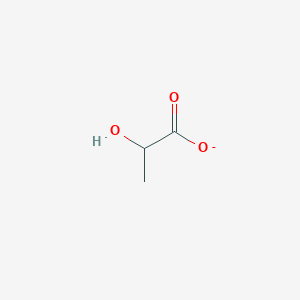

Structure

3D Structure

特性

CAS番号 |

113-21-3 |

|---|---|

分子式 |

C3H5O3- |

分子量 |

89.07 g/mol |

IUPAC名 |

2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/p-1 |

InChIキー |

JVTAAEKCZFNVCJ-UHFFFAOYSA-M |

SMILES |

CC(C(=O)[O-])O |

正規SMILES |

CC(C(=O)[O-])O |

同義語 |

2 Hydroxypropanoic Acid 2 Hydroxypropionic Acid 2-Hydroxypropanoic Acid 2-Hydroxypropionic Acid Ammonium Lactate D Lactic Acid D-Lactic Acid L Lactic Acid L-Lactic Acid Lactate Lactate, Ammonium Lactic Acid Propanoic Acid, 2-Hydroxy-, (2R)- Propanoic Acid, 2-Hydroxy-, (2S)- Sarcolactic Acid |

製品の起源 |

United States |

Lactate Metabolic Pathways and Intermediary Roles

Glycolysis and Pyruvate (B1213749) Conversion in Lactate Biogenesis

Glycolysis represents the initial, anaerobic stage of glucose metabolism, occurring in the cytoplasm of nearly all cells medscape.comnih.gov. This pathway breaks down glucose into two molecules of pyruvate, generating a net of two ATP molecules nih.gov. Under aerobic conditions, pyruvate typically enters the mitochondria for further oxidation in the Krebs cycle and oxidative phosphorylation, yielding a significantly higher ATP yield nih.govlibretexts.org. However, when oxygen supply is insufficient, such as during intense muscular activity, or in cells lacking mitochondria like erythrocytes, pyruvate is converted to this compound mdpi.commedscape.comnih.govwikipedia.org. This conversion is crucial for sustaining glycolytic flux and rapid ATP production in the absence of oxygen mdpi.commedscape.comwikipedia.orgmdpi.com. The ratio of this compound to pyruvate in the cell is approximately 25:1 medscape.com.

This compound Dehydrogenase (LDH) Isoforms (LDHA, LDHB) and Their Regulatory Mechanisms

The reversible interconversion between pyruvate and this compound is catalyzed by the enzyme this compound dehydrogenase (LDH) e-jyms.orgmdpi.com. LDH is a tetrameric enzyme composed of two main subunits: M (muscle, encoded by the LDHA gene) and H (heart, encoded by the LDHB gene) e-jyms.orgmdpi.com. These subunits combine to form five isoenzymes (LDH-1 to LDH-5) with varying affinities for pyruvate and this compound e-jyms.org.

Table 1: this compound Dehydrogenase (LDH) Isoforms and Their Primary Functions

| LDH Isoform | Subunit Composition | Primary Tissue Expression | Preferred Reaction | Functional Role |

| LDH-5 (LDHA) | 4M (M4) | Skeletal muscle, liver, glycolytic cells | Pyruvate to this compound | Favors this compound production, regenerates NAD+ e-jyms.orgnih.govfrontiersin.org |

| LDH-1 (LDHB) | 4H (H4) | Heart, kidney, oxidative cells | This compound to Pyruvate | Favors this compound oxidation, consumes NADH e-jyms.orgactaanaesthesiologica.be |

| LDH-2,3,4 | Mixed M and H | Various tissues | Intermediate activity | Varies based on subunit ratio e-jyms.org |

LDHA, predominantly found in tissues like skeletal muscle and liver, exhibits a higher affinity for pyruvate and primarily catalyzes its conversion to this compound, simultaneously transforming NADH to NAD+ e-jyms.orgfrontiersin.orgfrontiersin.org. This process is vital for maintaining glycolysis under anaerobic or high-demand conditions nih.gov. Conversely, LDHB, prevalent in oxidative tissues such as the heart and kidneys, kinetically favors the conversion of this compound to pyruvate e-jyms.orgfrontiersin.orgactaanaesthesiologica.be.

Regulatory mechanisms for LDH isoforms are diverse, involving transcriptional, post-transcriptional, and post-translational controls nih.govnih.gov. For instance, LDHA gene expression can be upregulated by factors like FOXM1 and HIF-1α, promoting glycolysis and this compound production e-jyms.orgfrontiersin.orgnih.govimrpress.com. Post-translational modifications, such as phosphorylation and acetylation, also influence LDHA activity nih.gov. Notably, physiological concentrations of ATP can inhibit LDHA, thereby limiting this compound production during rest, while LDHB remains insensitive to ATP faseb.org.

Interdependence of this compound Production with Cellular Redox State (NAD+/NADH Ratio)

The cellular redox state, particularly the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) ratio, is intrinsically linked to this compound metabolism frontiersin.orgnih.govaging-us.comphysiology.org. Glycolysis generates NADH from NAD+ at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step nih.gov. For glycolysis to continue, NAD+ must be regenerated wikipedia.orgacutecaretesting.org. The conversion of pyruvate to this compound by LDH serves this critical function by oxidizing NADH back to NAD+ frontiersin.orgwikipedia.orgnih.govnih.gov.

This regeneration of NAD+ is essential for sustaining glycolytic flux and ATP production, especially when oxidative phosphorylation is limited due to insufficient oxygen or high energy demand wikipedia.orgnih.govacutecaretesting.org. Consequently, the cellular this compound/pyruvate ratio can serve as a proxy for the cytosolic NADH/NAD+ ratio, highlighting this compound metabolism's central role in redox regulation and homeostasis frontiersin.orgnih.govphysiology.orgplos.org. Shifts in this ratio can significantly impact metabolic activity and cellular function aging-us.comphysiology.orgnih.govfrontiersin.org.

This compound Clearance and Systemic Utilization Pathways

This compound is not merely an end-product of anaerobic metabolism but a versatile metabolic intermediate that is actively cleared and utilized by various tissues throughout the body e-jyms.orgontosight.aiactaanaesthesiologica.be. This compound transport into and out of cells is primarily mediated by monocarboxylate transporters (MCTs) mdpi.comnih.govresearchgate.net.

Gluconeogenesis via the Cori Cycle

One primary pathway for this compound clearance is gluconeogenesis, particularly through the Cori cycle (also known as the lactic acid cycle) medscape.comwikipedia.orgthemovementsystem.comyoutube.com. This cycle describes the metabolic interplay between peripheral tissues (e.g., skeletal muscle, erythrocytes) and the liver medscape.comwikipedia.org. During intense activity or under anaerobic conditions, muscles produce this compound from glucose via glycolysis wikipedia.orgyoutube.com. This this compound is then released into the bloodstream and transported to the liver medscape.comwikipedia.org.

In the liver, this compound is converted back to pyruvate by LDH (operating in reverse) and subsequently used as a substrate for gluconeogenesis, a process that synthesizes new glucose medscape.comnih.govgpnotebook.com. The newly formed glucose can then be released back into the bloodstream and taken up by muscles or other tissues for energy, completing the cycle wikipedia.orgyoutube.com. The Cori cycle is crucial for preventing lactic acidosis in muscles and replenishing glucose stores, although it is an energy-expensive process for the liver, costing approximately 6 ATP molecules per glucose molecule produced wikipedia.orgyoutube.com.

Oxidative Metabolism of this compound as an Energy Substrate

Beyond its role in gluconeogenesis, this compound is also a significant oxidative energy substrate for various tissues, including the heart, brain, and oxidative skeletal muscle fibers e-jyms.orgmedscape.comcriticalcareshock.comfrontiersin.orgnih.govbiorxiv.org. In these tissues, this compound is converted back to pyruvate by LDH frontiersin.orgactaanaesthesiologica.be. This pyruvate can then enter the mitochondria and be oxidized through the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to produce ATP medscape.comlibretexts.orgspandidos-publications.com.

This concept, often referred to as the "this compound shuttle," highlights this compound's role in inter-organ and intracellular energy transfer e-jyms.orgnih.govfrontiersin.orgmdpi.com. For instance, astrocytes in the brain can produce this compound from glucose, which is then shuttled to neurons to fuel their oxidative metabolism, especially during increased neuronal activity e-jyms.orgfrontiersin.orgbiorxiv.orgmdpi.com. Approximately half of the available this compound is removed through oxidation at rest, increasing to up to 80% during exercise e-jyms.org. This compound can account for a substantial portion of the energy requirement in the heart (up to 60%) and brain (up to 25% during exercise) e-jyms.org.

This compound Metabolic Shifts and Their Contribution to Cellular Energetic Homeostasis

This compound metabolism is highly dynamic and adaptable, constantly shifting between production and consumption to maintain cellular and systemic energetic homeostasis ontosight.aifrontiersin.orgfrontiersin.org. This flexibility allows cells and organs to cope with varying energy demands and oxygen availability frontiersin.orgphysiology.org. For example, during intense exercise, skeletal muscles become net producers of this compound, which is then utilized by the liver (for gluconeogenesis) and other oxidative tissues (for direct oxidation) mdpi.commedscape.comfrontiersin.org.

Lactate Transport Mechanisms: Elucidating the Lactate Shuttle Paradigm

Cell-to-Cell Lactate Shuttles

The concept of cell-to-cell this compound shuttles describes the dynamic exchange of this compound between different cell types, allowing for metabolic symbiosis where this compound produced by one cell can be utilized as an energy substrate by another. This intercellular communication is fundamental to various physiological processes, including brain energy metabolism, inter-organ energy exchange, muscle function, immune responses, and the unique metabolic landscape of the tumor microenvironment. foliamedica.bgnih.govscilit.com

Astrocyte-Neuron this compound Shuttle in Central Nervous System Metabolism

In the central nervous system (CNS), the Astrocyte-Neuron this compound Shuttle (ANLS) hypothesis proposes a crucial metabolic cooperation model where astrocytes provide energetic support to neurons. frontiersin.orgkjpp.netfrontiersin.orgresearchgate.net According to this hypothesis, astrocytes, which are highly glycolytic, take up glucose from the circulation, metabolize it into this compound, and then release this this compound into the extracellular space. frontiersin.orgfrontiersin.orgkjpp.netfrontiersin.orgresearchgate.netpnas.orgkarger.com Neurons subsequently import this astrocyte-derived this compound, converting it back to pyruvate (B1213749) for oxidative phosphorylation to generate ATP, particularly during periods of increased neuronal activity. frontiersin.orgfrontiersin.orgkjpp.netfrontiersin.orgresearchgate.netkarger.comoup.comepfl.ch

The transport of this compound in the ANLS is facilitated by specific MCT isoforms. Astrocytes primarily express MCT1 and MCT4, which mediate the export of this compound. frontiersin.orgresearchgate.netresearchgate.netoup.commedcraveonline.com Neurons, on the other hand, predominantly express MCT2, which has a high affinity for this compound and facilitates its uptake. frontiersin.orgresearchgate.netoup.comepfl.chmedcraveonline.com This differential expression allows for a directional flow of this compound from astrocytes to neurons. The ANLS is also intricately linked to glutamatergic neurotransmission; increased neuronal activity leads to the release of glutamate (B1630785), which is then taken up by astrocytes. This glutamate uptake stimulates astrocytic glucose uptake and glycolysis, leading to this compound production and release. frontiersin.orgresearchgate.netpnas.orgkarger.com

Beyond its role as an energy substrate, this compound in the brain has been recognized for its signaling functions, influencing processes such as synaptic plasticity and memory formation. kjpp.netfrontiersin.org While the ANLS hypothesis has substantial support, some research suggests that neurons also possess the capacity for direct glucose utilization, indicating a more flexible metabolic landscape in the brain than initially thought. kjpp.netpnas.org

Table 1: Key Monocarboxylate Transporters (MCTs) in Astrocyte-Neuron this compound Shuttle

| MCT Isoform | Primary Cell Type | Function | This compound Affinity |

| MCT1 | Astrocytes | This compound export | Lower |

| MCT4 | Astrocytes | This compound export | Lower |

| MCT2 | Neurons | This compound import for oxidative metabolism | High |

Inter-organ this compound Exchange (e.g., Muscle-Liver, Muscle-Heart)

This compound serves as a crucial inter-organ metabolic intermediate, facilitating energy exchange between various tissues. A prominent example is the Cori cycle, which describes the metabolic interplay between skeletal muscle and the liver. During intense exercise, skeletal muscles produce significant amounts of this compound through glycolysis. This this compound is then released into the bloodstream and transported to the liver, where it is converted back into glucose through gluconeogenesis. ontosight.aitaylorandfrancis.com The newly synthesized glucose can then be released back into the circulation to fuel other tissues, including the exercising muscles, or stored as glycogen. ontosight.ai

Furthermore, this compound is an important respiratory fuel for highly oxidative organs such as the heart. nih.govontosight.ai Cardiac muscle readily takes up circulating this compound and oxidizes it to produce ATP, especially during periods of high energy demand. nih.gov This uptake is primarily mediated by MCT1, which is highly expressed in heart muscle, reflecting its capacity for this compound oxidation as a respiratory fuel. nih.govresearchgate.net This highlights this compound's role not just as a product of anaerobic metabolism, but as a dynamic substrate that can be efficiently utilized by oxidative tissues.

This compound Dynamics between Different Muscle Fiber Types (e.g., Red and White Oxidative Fibers)

Skeletal muscle exhibits a heterogeneous composition of muscle fiber types, each with distinct metabolic characteristics that influence this compound dynamics. Oxidative muscle fibers (Type I, slow-twitch) are rich in mitochondria and rely primarily on aerobic metabolism, while glycolytic muscle fibers (Type II, fast-twitch) have a higher capacity for glycolysis and this compound production. nih.govoup.compaulogentil.comtechnologynetworks.com The this compound shuttle concept extends to the interplay between these fiber types within a single muscle. Glycolytic fibers tend to produce and release this compound, especially during high-intensity exercise, while oxidative fibers are adept at taking up and oxidizing this compound. nih.govresearchgate.netoup.compaulogentil.comtechnologynetworks.comnih.gov

This differential handling of this compound is facilitated by the specific expression patterns of MCT isoforms:

MCT1 : This isoform is highly expressed in oxidative muscle fibers (Type I) and is positively correlated with the muscle's oxidative capacity and mitochondrial content. nih.govresearchgate.netresearchgate.netpaulogentil.comtechnologynetworks.comnih.govphysiology.orgphysiology.org MCT1 has a higher affinity for this compound (Km of approximately 3.5-5 mM) and is primarily responsible for the uptake of this compound into these fibers for subsequent oxidation as a respiratory fuel. nih.govresearchgate.netresearchgate.net

MCT4 : In contrast, MCT4 is predominantly found in glycolytic muscle fibers (Type II). nih.govresearchgate.netoup.comresearchgate.nettechnologynetworks.comphysiology.orgphysiology.org MCT4 exhibits a lower affinity for this compound (Km of approximately 17-34 mM) and is primarily involved in facilitating the efflux of this compound from these high-glycolytic, this compound-producing fibers. nih.govresearchgate.netresearchgate.net

This distinct distribution of MCTs enables an efficient this compound shuttle within the muscle, where this compound produced by glycolytic fibers can be transported out and then taken up by oxidative fibers for energy production. nih.govresearchgate.nettechnologynetworks.com Endurance training has been shown to increase the expression of both MCT1 and MCT4 in human muscle, enhancing the muscle's capacity for this compound utilization and transport. nih.govresearchgate.netpaulogentil.comnih.govphysiology.org

Table 2: MCT Isoform Characteristics in Muscle Fiber Types

| MCT Isoform | Predominant Fiber Type | Primary Function | This compound Affinity (Km) |

| MCT1 | Type I (Oxidative) | This compound Uptake | High (3.5-5 mM) |

| MCT4 | Type II (Glycolytic) | This compound Efflux | Low (17-34 mM) |

This compound Exchange within Immune Cell Populations

This compound also plays a significant role in modulating the function and metabolism of immune cells, particularly within specific microenvironments like the tumor microenvironment. mdpi.comnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org Immune cells, such as T cells, macrophages, and dendritic cells, engage in this compound exchange, and their metabolic state can be profoundly influenced by extracellular this compound concentrations. mdpi.comnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org

High levels of this compound, often found in pathological conditions like the tumor microenvironment, can have immunosuppressive effects. For instance, elevated this compound concentrations can lead to the inactivation of T cells, decrease their ability to produce interferon-gamma (IFN-γ), and inhibit their migration, causing them to linger at sites of inflammation. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov this compound can also promote the polarization of macrophages towards an M2 phenotype, which generally favors tumor growth and immune evasion. frontiersin.org

Monocarboxylate transporters are critical for this compound exchange in immune cells. For example, MCT1 on CD8+ T cells can enhance this compound uptake, which may inhibit their cytotoxic activity against tumors. mdpi.com Interestingly, MCT4 is the sole MCT expressed in human white blood cells, indicating its role in this compound export from these highly glycolytic cells. nih.gov The balance of this compound production and consumption, mediated by MCTs, is crucial for maintaining immune cell function and determining the immune response in various physiological and pathological contexts. frontiersin.org

Intercellular this compound Shuttling in the Tumor Microenvironment

The tumor microenvironment (TME) is characterized by a unique metabolic landscape, largely driven by the "Warburg effect," where cancer cells preferentially metabolize glucose to this compound even in the presence of oxygen. wikipedia.orgmdpi.comnih.govfrontiersin.orgnih.govnih.govmdpi.comexplorationpub.comresearchgate.net This high rate of aerobic glycolysis leads to significant this compound production and efflux, resulting in an acidic extracellular environment (pH typically ranging from 6.3 to 6.9) within the TME. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net

Intercellular this compound shuttling is a critical mechanism within the TME, contributing to tumor progression, angiogenesis, metastasis, and immune evasion. mdpi.comnih.govfrontiersin.orgfrontiersin.orgnih.govnih.govmdpi.comexplorationpub.comresearchgate.net This shuttling involves a metabolic symbiosis between different cell types:

Glycolytic Tumor Cells : These cells produce large amounts of this compound via this compound dehydrogenase A (LDHA) and primarily export it into the TME via MCT4. mdpi.comexplorationpub.comresearchgate.netnih.gov

Oxidative Tumor Cells and Stromal Cells : Other tumor cells or associated stromal cells, such as cancer-associated fibroblasts (CAFs) and endothelial cells, can take up this extracellular this compound. mdpi.comfrontiersin.orgnih.govmdpi.comresearchgate.netnih.gov This uptake is often mediated by MCT1, allowing them to use this compound as an oxidative fuel through its conversion to pyruvate by this compound dehydrogenase B (LDHB) and subsequent entry into the TCA cycle. mdpi.comnih.govmdpi.comexplorationpub.comresearchgate.netnih.gov This phenomenon is sometimes referred to as the "Reverse Warburg Effect," where glycolytic stromal cells provide this compound to fuel oxidative cancer cells. mdpi.comfrontiersin.orgmdpi.com

This compound in the TME is not merely an energy source; it acts as a multifaceted signaling molecule. It influences cell proliferation, migration, invasion, and angiogenesis. mdpi.comfrontiersin.orgfrontiersin.orgnih.govmdpi.comexplorationpub.com Furthermore, this compound modifies the TME by promoting immune suppression through its effects on immune cells, contributing to chemoresistance, and regulating epigenetic and gene transcription processes, including histone lactylation. mdpi.comnih.govfrontiersin.orgfrontiersin.orgnih.govnih.govmdpi.comexplorationpub.comresearchgate.net The high this compound concentrations and low pH in the TME create a challenging environment for infiltrating immune cells, impairing their anti-tumor functions. mdpi.comnih.govfrontiersin.orgfrontiersin.orgnih.gov

Table 3: Roles of MCTs in the Tumor Microenvironment

| MCT Isoform | Primary Cell Type (in TME) | Primary Function |

| MCT4 | Glycolytic Tumor Cells | This compound Efflux |

| MCT1 | Oxidative Tumor Cells, CAFs, Endothelial Cells | This compound Uptake |

Lactate As a Signal Transduction Molecule

Receptor-Dependent Signaling Pathways

Lactate primarily exerts its receptor-dependent signaling effects through G protein-coupled receptors (GPCRs), notably HCAR1 (GPR81) and GPR132. researchgate.netresearchgate.net

The hydroxycarboxylic acid receptor 1 (HCAR1), also known as GPR81, is a G-protein coupled receptor that recognizes this compound as its endogenous ligand. plos.orgunil.chnih.govnih.gov HCAR1 is expressed in various tissues, including adipocytes, skeletal muscle, brain, liver, kidney, and retina, and its expression is often elevated in certain cancer cells. plos.orgnih.govresearchgate.net Activation of HCAR1 by this compound plays a role in regulating lipid metabolism, neuroprotection, angiogenesis, cardiovascular function, and inflammatory responses. plos.orgnih.gov

GPR81 is primarily coupled to Gi proteins. unil.chnih.govnih.govresearchgate.net Upon activation by this compound, GPR81 leads to the downregulation of adenylyl cyclase activity, resulting in a reduction of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. unil.chnih.gov This decrease in cAMP subsequently inhibits protein kinase A (PKA) activity. unil.chresearchgate.netnih.gov

Beyond the cAMP/PKA pathway, GPR81 activation mediates a variety of other downstream signaling cascades:

ERK Pathway: this compound-mediated GPR81 activation can influence the extracellular signal-regulated kinase (ERK) pathway. ijbs.comfrontiersin.org In some contexts, it can activate the PKC/MAPK pathway, which includes ERK1/2. frontiersin.org

PI3K/AKT/CREB Pathway: GPR81 activation by this compound can lead to the activation or suppression of pathways such as PI3K/AKT/CREB. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.org Specifically, GPR81 activation can attenuate Akt signaling to promote cell survival and growth. researchgate.net The cAMP-PKA pathway is known to regulate CREB phosphorylation, and this compound's inhibition of cAMP-PKA via GPR81 can thus impact CREB signaling. researchgate.netmdpi.com

PLC/IP3/Ca2+ Pathway: this compound binding to GPR81 can result in the activation or suppression of the PLC/IP3/Ca2+ pathway, leading to changes in intracellular calcium levels. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.org

β-arrestin/Inflammasome: GPR81 activation can also involve β-arrestin-dependent signaling. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org This pathway can influence inflammasome activity, which is crucial in immune and inflammatory responses. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.org

AMPK/LATS/YAP/NF-κB: this compound, through GPR81, can activate AMPK and LATS, leading to YAP phosphorylation and inactivation. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org This cascade can suppress NF-κB activation, thereby reducing pro-inflammatory cytokine production in macrophages. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org

A summary of GPR81-mediated downstream signaling is presented in the table below:

| Pathway Component | Effect of GPR81 Activation by this compound | Key Outcomes/Associated Processes | Source |

| cAMP | Decreased | Inhibition of lipolysis, modulation of neuronal activity | nih.govunil.chnih.govresearchgate.net |

| PKA | Inhibited | Regulation of lipid metabolism, neurovisual development | unil.chnih.govresearchgate.netnih.gov |

| ERK | Modulation/Activation | Angiogenesis, cancer progression | ijbs.comfrontiersin.orgfrontiersin.org |

| PI3K/AKT/CREB | Activation or Suppression | Cell survival, growth, immune regulation | researchgate.netresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org |

| PLC/IP3/Ca2+ | Activation or Suppression | Intracellular calcium dynamics, immune responses | researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org |

| β-arrestin | Recruitment/Activation | Inflammasome modulation, diverse GPCR signaling | researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org |

| AMPK/LATS/YAP/NF-κB | Activation of AMPK/LATS, Inactivation of YAP, Suppression of NF-κB | Reduced pro-inflammatory cytokine production | researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org |

This compound-GPR81 signaling operates through both autocrine and paracrine mechanisms, particularly in the tumor microenvironment. plos.orgresearchgate.netnih.govnih.govaacrjournals.org

Autocrine Pathway: In this mechanism, this compound produced by cancer cells activates GPR81 present on the same cancer cells. This autocrine signaling can promote tumor growth, metastasis, angiogenesis, and immune evasion, for instance, by increasing the production of PD-L1 in cancer cells. plos.orgnih.govnih.govaacrjournals.org

Paracrine Pathway: Cancer cell-derived this compound can also activate GPR81 on neighboring non-cancerous cells within the tumor stroma, such as immune cells (e.g., dendritic cells, macrophages), endothelial cells, and adipocytes. plos.orgnih.govnih.govaacrjournals.org For example, this compound activating GPR81 in dendritic cells can suppress the presentation of MHCII on the cell surface, thereby preventing the presentation of tumor-specific antigens to other immune cells. plos.orgnih.govresearchgate.net This paracrine signaling contributes to an immunosuppressive phenotype in the tumor microenvironment. aacrjournals.org

GPR132 Receptor and its Associated Signaling Pathways

GPR132 is another G protein-coupled receptor that can respond to this compound. researchgate.netfrontiersin.orgmdpi.comfrontiersin.org It is expressed in various tissues and immune cell populations, including intestinal epithelial cells, dendritic cells, and macrophages. frontiersin.orgmdpi.comfrontiersin.orgnih.gov GPR132 actively modulates cellular activities such as cell cycle, proliferation, and immunity. frontiersin.org

This compound binding to GPR132 can activate several downstream signaling pathways associated with immune regulation and inflammatory responses. These include:

cAMP, PKA, and ERK: GPR132-mediated signaling activates pathways such as cAMP, protein kinase A (PKA), and ERK. frontiersin.orgmdpi.com These contribute to the regulation of inflammation, for example, in mouse colitis models. mdpi.com

M2 Macrophage Polarization: The this compound-GPR132 axis plays a crucial role in promoting the alternatively activated macrophage (M2)-like phenotype. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov This M2 polarization can facilitate cancer cell adhesion, migration, and invasion, thereby promoting breast cancer metastasis. researchgate.netfrontiersin.orgnih.gov Additionally, this compound's interaction with GPR132 on adipose tissue macrophages can inhibit pro-inflammatory M1 polarization through the GPR132-PKA-AMPKα1 signaling pathway, potentially ameliorating insulin (B600854) resistance. frontiersin.org

Receptor-Independent Signaling Mechanisms

Beyond receptor-mediated interactions, this compound can also influence cellular functions through receptor-independent mechanisms. researchgate.netresearchgate.net Intracellular this compound, often transported into cells by monocarboxylate transporters (MCTs), can directly modulate various signaling pathways and transcription factors. researchgate.netresearchgate.net

This compound plays a significant role in modulating the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. researchgate.netresearchgate.netresearchgate.netmdpi.com

HIF-1α Stabilization: High concentrations of this compound can stabilize HIF-1α. nih.govmdpi.com This occurs through the inhibition of prolyl hydroxylase (PHD) activity, which normally targets HIF-1α for degradation. mdpi.com By inhibiting PHDs, this compound protects HIF-1α from proteasomal degradation, leading to its accumulation and activation. mdpi.com

Downstream Effects: The stabilization of HIF-1α by this compound can lead to metabolic reprogramming, such as inducing an M2-like phenotype in macrophages and promoting the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.govmdpi.com This receptor-independent mechanism contributes to tumor growth and immune suppression. nih.govmdpi.com

Crosstalk with Mitogen-Activated Protein Kinase (MAPK) and Mammalian Target of Rapamycin (mTOR) Pathways

This compound actively participates in the intricate crosstalk with the Mitogen-Activated Protein Kinase (MAPK) and mammalian Target of Rapamycin (mTOR) pathways, influencing cellular proliferation, differentiation, and metabolism. This compound has been shown to activate MAPK pathways in skeletal myotubes nih.gov. Specifically, in vivo administration of this compound increased the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) in quadriceps muscle, although this effect was not observed in extensor digitorum longus (EDL) and soleus (Sol) muscles nih.gov. This activation can occur through Ras-independent activation of Raf kinase elifesciences.org. Furthermore, this compound can elevate basal levels of MAPK and Etv5b, an effector of the Fibroblast Growth Factor (Fgf) pathway, thereby enhancing cellular responsiveness to dynamic changes in Fgf signaling elifesciences.orgnih.gov. In fibroblast-like synoviocytes (FLS), this compound plays a role in regulating pro-inflammatory cytokines via MAPK pathways frontiersin.org. Conversely, this compound can inhibit the function of cytotoxic T cells (CTL) by influencing the p38 MAPK and c-Jun N-terminal kinase (JNK)/c-Jun signaling pathways frontiersin.org.

Regarding the mTOR pathway, this compound has been observed to significantly increase the phosphorylation of p70S6 kinase 1 (p70S6K1) and mTOR in mouse muscle cells in vitro diva-portal.org. In vivo studies revealed that this compound administration led to an increase in phosphorylated Akt (protein kinase B) in quadriceps and EDL muscles nih.gov. This suggests that this compound contributes to the activation of anabolic signaling pathways related to hypertrophy in mixed/fast muscles through Akt/mTORC1 and ERK1/2 nih.gov. Oncogenic KRAS signaling has been linked to mTORC1 activation mediated by this compound production, which is influenced by COUP-TFII embopress.org. This compound acts as a signaling molecule that directly increases mTORC1 activity, for instance, by elevating p-S6K (T389) levels, without necessarily impacting pathways upstream of TSC (Tuberous Sclerosis Complex) in the growth factor-sensing branch embopress.org. A proposed mechanism for this compound-mediated mTORC1 activation involves the perturbation of negative regulation upstream of mTORC1, where this compound prevents TSC1 and TSC2 proteins from interacting with the small G-protein Rheb, leading to constitutive mTORC1 activity embopress.org. Exogenous this compound has also been shown to rescue mTORC1 signaling when COUP-TFII or this compound Dehydrogenase A (LDHA) are knocked down embopress.org. However, some research indicates that exogenous this compound administration may have minimal impact on the muscle hypertrophic response during resistance exercise, and it might not consistently affect mTOR signaling activation or protein synthesis induced by such exercise nih.gov. Additionally, this compound, by decreasing extracellular pH, can inhibit the mTOR signaling pathway and the nuclear translocation of promyelocytic leukemia zinc-finger (PLZF), leading to dysfunction of natural killer (NK) T cells and reduced production of Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4) spandidos-publications.com.

Table 1: Influence of this compound on MAPK and mTOR Pathway Components

| Pathway Component | Effect of this compound | Specific Findings / Context | References |

| ERK1/2 (MAPK) | Increased phosphorylation | In quadriceps muscle after in vivo this compound administration; Ras-independent activation of Raf kinase. | nih.govelifesciences.org |

| p38 MAPK / JNK | Inhibition of function | In cytotoxic T cells (CTL). | frontiersin.org |

| Etv5b (MAPK effector) | Elevated basal levels | Enhances responsiveness to Fgf signaling. | elifesciences.orgnih.gov |

| mTOR | Increased phosphorylation | In mouse muscle cells (in vitro). | diva-portal.org |

| p70S6K1 (mTORC1 target) | Increased phosphorylation | In mouse muscle cells (in vitro); part of anabolic signaling in mixed/fast muscles. | nih.govdiva-portal.org |

| Akt (PKB) | Increased phosphorylation | In quadriceps and EDL muscles after in vivo this compound administration. | nih.gov |

| mTORC1 | Activation | Through COUP-TFII-mediated this compound production; prevents TSC-Rheb interaction. | embopress.orgembopress.org |

| PLZF (mTOR target) | Inhibited nuclear translocation | In NK T cells, leading to dysfunction. | spandidos-publications.com |

Nuclear Factor-kappa B (NF-κB) Pathway Activation and Inhibition by this compound

This compound exhibits a complex role in modulating the Nuclear Factor-kappa B (NF-κB) pathway, demonstrating both activating and inhibitory effects depending on the cellular context and this compound concentration.

Activation: this compound can activate NF-κB frontiersin.orgresearchgate.netmedsci.orgarvojournals.org. This activation is often mediated by the degradation of IκBα, an endogenous inhibitor of NF-κB, which allows NF-κB to translocate to the nucleus frontiersin.orgmdpi.com. In macrophages, this compound boosts Toll-like receptor 4 (TLR4) signaling and subsequent NF-κB pathway-mediated gene transcription nih.govoup.com. This effect is dependent on the transport of this compound into the cells via Monocarboxylate Transporters (MCTs) researchgate.netnih.govoup.com. Furthermore, this compound-induced NF-κB activity can be suppressed by antioxidant treatments, suggesting the involvement of Reactive Oxygen Species (ROS) in this activation process frontiersin.orgnih.govoup.com. In endothelial cells, this compound stimulates NF-κB activity in a MCT1-dependent manner, contributing to angiogenesis and the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor A (VEGF-A) and Interleukin-8 (IL-8) researchgate.netaacrjournals.orgnih.gov. The mechanism involves pyruvate-mediated inhibition of prolyl hydroxylases (PHDs) and NADH fueling NAD(P)H oxidases (Noxs) to produce ROS, which collectively lead to IκBα degradation and NF-κB activation nih.gov. D-lactate, a less common isomer, has also been shown to increase the production of cytokines such as IL-6 and IL-8 in bovine fibroblast-like synoviocytes through MCT1 uptake and NF-κB pathways mdpi.com. In conditions like Sjögren's Syndrome, a high-lactate environment can lead to cellular NF-κB activation and a type I Interferon (IFN) inflammatory response medsci.org.

Inhibition: Conversely, this compound can also exert inhibitory effects on the NF-κB pathway, often contributing to immunosuppression. This compound has an immunosuppressive effect, inhibiting proinflammatory responses in macrophages mdpi.com. It can suppress the macrophage pro-inflammatory response to Lipopolysaccharide (LPS) stimulation by inhibiting NF-κB activation via G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1) researchgate.netfrontiersin.org. Accumulation of this compound can induce immune suppressive markers and inhibit M1 macrophage polarization by activating GPR81, which subsequently inhibits NF-κB signaling and the production of inflammatory cytokines researchgate.net. Additionally, this compound can decrease the nuclear translocation of NF-κB and reduce its activity through Hypoxia-Inducible Factor 1 Alpha (HIF-1α), thereby alleviating microglial inflammatory responses frontiersin.orgresearchgate.netnih.gov. Interestingly, in oxidative tumor cells, this compound may not activate NF-κB because this compound-derived NADH preferentially fuels oxidative phosphorylation in mitochondria rather than NAD(P)H oxidases in the cytosol, which are crucial for ROS production needed for NF-κB activation in some contexts nih.gov.

Table 2: this compound's Dual Role in NF-κB Pathway Modulation

| Effect on NF-κB | Mechanism / Mediators | Cellular Context | References |

| Activation | IκBα degradation, MCTs, ROS, TLR4 signaling, PHD inhibition, Noxs | Macrophages, Endothelial cells, Fibroblast-like synoviocytes (FLS), Sjögren's Syndrome affected cells | frontiersin.orgresearchgate.netmedsci.orgmdpi.comnih.govoup.comaacrjournals.orgnih.gov |

| Inhibition | GPR81/HCAR1 activation, HIF-1α mediation | Macrophages, Microglia | frontiersin.orgmdpi.comresearchgate.netfrontiersin.orgnih.gov |

This compound’s Influence on Reactive Oxygen Species (ROS) Production and Buffering

This compound plays a multifaceted role in the regulation of Reactive Oxygen Species (ROS), influencing both their production and buffering capacity within cells. This compound can affect cellular ROS production through both enzymatic and non-enzymatic pathways, primarily by impacting mitochondrial respiration mdpi.com. Mitochondrial this compound metabolism is implicated in the generation of ROS, notably hydrogen peroxide, through a flavin-dependent this compound oxidase (LOX) pathway mdpi.com.

Research indicates a close relationship between this compound and ROS in signaling. For instance, neurons exhibiting higher levels of ROS have been observed to increase this compound production mdpi.com. The activation of NF-κB by this compound in endothelial cells is inhibited by antioxidant agents, highlighting the involvement of ROS in regulating the this compound-induced inflammatory response in these cells frontiersin.orgnih.govoup.com. Studies have demonstrated that the stimulatory effect of this compound and Lipopolysaccharide (LPS) on inflammatory gene expression is sensitive to antioxidants, such as N-acetyl-L-cysteine (NAC) and Dimethyl sulfoxide (B87167) (DMSO) nih.govoup.com. These antioxidants effectively inhibit this compound-augmented Interleukin-6 (IL-6) expression, suggesting that the cellular events triggered by this compound for enhancing Toll-like receptor 4 (TLR4) signaling are oxidation-dependent nih.govoup.com. Furthermore, this compound-stimulated MD-2 expression, a co-receptor for TLR4, is also found to be oxidation-dependent nih.govoup.com. In the context of sterile skin inflammation, ROS-induced Hypoxia-Inducible Factor 1 Alpha (HIF-1α) stabilization leads to enhanced glycolysis in epidermal cells. The resulting this compound is then exported and utilized by dermal macrophages, partly through ROS, to induce their M2-like phenotypes via NF-κB pathway activation embopress.org. Beyond its role in inflammatory signaling, this compound has also been shown to promote erythropoiesis through the regulation of ROS jst.go.jp.

Table 3: this compound's Role in ROS Modulation

| Aspect of ROS Modulation | Specific Findings / Context | References |

| Production | Via mitochondrial respiration; flavin-dependent this compound oxidase (LOX) pathway generates hydrogen peroxide. | mdpi.com |

| Interaction with Signaling | This compound-induced NF-κB activation is ROS-dependent; ROS-induced HIF-1α leads to this compound production. | frontiersin.orgnih.govoup.comembopress.org |

| Antioxidant Sensitivity | This compound-augmented IL-6 and MD-2 expression are inhibited by antioxidants (NAC, DMSO). | nih.govoup.com |

| Physiological Role | Promotes erythropoiesis through ROS regulation. | jst.go.jp |

Modulation of Lipid Metabolism, including Lipolysis and Fatty Acid Oxidation

This compound plays a significant role in modulating lipid metabolism, influencing processes such as lipolysis and fatty acid oxidation. Its effects are complex and can vary depending on the tissue and physiological context.

Influence on Lipolysis: this compound is a potent inhibitor of lipolysis, particularly in adipose tissue. This inhibitory effect is primarily mediated through the direct activation of G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1 or HCA1) nih.govphysiology.orgspandidos-publications.comcambridge.orgnih.govmdpi.come-jyms.orgnih.gov. GPR81 is highly expressed in adipose tissue and adipocyte cell membranes cambridge.orgmdpi.come-jyms.org. Activation of GPR81 by this compound leads to a reduction in cyclic AMP (cAMP) levels and inhibition of hormone-sensitive lipase (B570770) (HSL) activity, contributing to the anti-lipolytic action of insulin physiology.orgcambridge.orgmdpi.com. This inhibition of lipolysis by this compound occurs at physiological concentrations, typically ranging from 1 to 20 mM nih.gov. Studies in humans have demonstrated that this compound infusion can significantly attenuate the increase of blood free fatty acids (FFA) and glycerol (B35011) during exercise mdpi.comphysiology.org. This mechanism reduces the energy derived from fats, potentially favoring this compound's own metabolism mdpi.com.

Influence on Fatty Acid Oxidation: The relationship between this compound and fatty acid oxidation is nuanced. Early observations in athletes showed a negative correlation between circulating this compound concentrations and whole-body fatty acid oxidation during exercise mdpi.comphysiology.org. This compound can inhibit the catabolism (oxidation) of fatty acids mdpi.com. One proposed mechanism is that this compound increases the intracellular NADH/NAD+ ratio, which can suppress the β-oxidation process of fatty acids mdpi.com.

However, emerging research also highlights contexts where this compound can promote fatty acid oxidation. In the liver, the binding of this compound to HCA1 can promote fatty acid mobilization and oxidation into the mitochondria by activating carnitine palmitoyltransferase 1a (CPT1a), a key enzyme in mitochondrial fatty acid transport physiology.org. In skeletal muscle, this compound binding to HCA1 has been shown to enhance mitochondrial oxidative phosphorylation capacity, even despite HSL inhibition physiology.org. This compound has been reported to enhance mitochondrial oxidative capacity, promote mitochondrial biogenesis, and increase the activity of key enzymes involved in mitochondrial fat oxidation, such as long-chain acyl-CoA dehydrogenase physiology.org. In mice fed a high-fat diet (HFD), this compound administration enhanced fatty acid oxidation in skeletal muscles due to increased mitochondrial oxygen consumption physiology.org. It also restored the malate-aspartate shuttle and activated the tricarboxylic acid (TCA) cycle in these muscles physiology.org. Furthermore, this compound can promote its own consumption by lowering circulating fatty acids via the HCAR1 receptor nih.gov.

Influence on Fatty Acid Synthesis and Lipid Droplets: this compound is involved in the production of fatty acids. It can be converted to glycerol, which then promotes fatty acid production mdpi.com. In neurons, this compound can be transported from glial cells and converted to phosphatidic acid (PA) and acetyl-CoA, providing necessary substrates for fatty acid synthesis mdpi.com. This compound also influences lipid metabolism by affecting the accumulation of lipid droplets and regulating gene expression, for instance, by providing acetyl groups for histone acetylation mdpi.com. Chronic exposure to L-lactate has been shown to trigger the accumulation of lipid droplets (LDs) in astrocytes, suggesting a metabolic switch towards lipid metabolism in these cells frontiersin.org. In glucose-deprived oxidative glioma stem cells, this compound can reprogram phospholipid and fatty acid biosynthesis mdpi.com.

Table 4: this compound's Modulation of Lipid Metabolism

| Lipid Metabolism Aspect | Effect of this compound | Mechanism / Mediators | References |

| Lipolysis | Inhibition | Activates GPR81/HCAR1, reduces cAMP, inhibits HSL activity. | nih.govphysiology.orgspandidos-publications.comcambridge.orgnih.govmdpi.come-jyms.orgnih.govphysiology.org |

| Fatty Acid Oxidation | Inhibition | Increases NADH/NAD+ ratio, suppressing β-oxidation. | mdpi.com |

| Promotion | Activates CPT1a (liver), enhances mitochondrial oxidative capacity (muscle), restores malate-aspartate shuttle, activates TCA cycle. | physiology.orgphysiology.org | |

| Fatty Acid Synthesis | Promotion | Converted to glycerol; converted to PA and acetyl-CoA (neurons); provides acetyl groups for histone acetylation. | mdpi.com |

| Lipid Droplet Accumulation | Promotion | Regulates gene expression; observed in astrocytes and prostate cancer cells. | mdpi.comfrontiersin.org |

Lactate and Epigenetic Regulation of Gene Expression

Histone Lactylation (K-lactyl modification)

Histone lactylation (Kla), a recently discovered PTM, involves the direct addition of a lactyl group to lysine (B10760008) residues on histones. This modification was first identified in 2019 and has since been recognized as a significant epigenetic mark that directly influences gene transcription from chromatin. frontiersin.orgfrontiersin.orgnih.gov It is particularly relevant in contexts of metabolic reprogramming, such as in cancer and inflammation, where lactate levels are often elevated due to increased glycolysis. frontiersin.orgfrontiersin.orgnih.govijbs.commdpi.com

Enzymatic Machinery and Specific Lysine Residues Undergoing Lactylation

The enzymatic machinery governing histone lactylation involves "writers" that add the lactyl group and "erasers" that remove it. The acetyltransferase p300 (also known as EP300 or KAT3B) has been identified as a key "writer" enzyme for histone lactylation. frontiersin.orgfrontiersin.orgmdpi.comspandidos-publications.compnas.orgcreative-proteomics.comnih.govfrontiersin.org P300 can catalyze the transfer of a lactyl group from lactyl-CoA to lysine residues on histones. frontiersin.orgspandidos-publications.comnih.govfrontiersin.org Lactyl-CoA, derived from glucose metabolism, serves as the substrate for this modification. nih.govmdpi.com Overexpression of p300 leads to increased histone lactylation levels, while its deletion results in a decrease. spandidos-publications.comnih.gov

Conversely, histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, have been identified as "erasers" that remove histone lactyl modifications. frontiersin.orgcreative-proteomics.comnih.govnih.gov This suggests a dynamic regulation of histone lactylation, akin to other histone PTMs. spandidos-publications.com

Numerous specific lysine residues on core histones have been identified as targets for lactylation. For instance, studies have identified 28 lactylation sites on core histones in human and mouse cells. nih.gov Histone H3 lysine 18 lactylation (H3K18la) is a prominent example, correlating significantly with chromatin state and gene expression, particularly favoring neural differentiation. frontiersin.orgbiorxiv.org Histone H4 lysine 8 lactylation (H4K8la) has also been mapped and found to mark meiotic gene expression and recombination hotspots. pnas.org

Impact on Chromatin Accessibility and Target Gene Transcription

Histone lactylation directly influences chromatin structure and, consequently, gene transcription. The addition of a lactyl group to lysine residues can alter the charge and hydrophobicity of histones, potentially reducing their affinity for DNA and leading to a more open chromatin configuration. This increased chromatin accessibility allows transcriptional machinery to bind more readily, thereby promoting gene expression. frontiersin.orgbiorxiv.orgnih.govfrontiersin.orgnih.govbioengineer.org

For example, H3K18la has been shown to enhance chromatin accessibility at active enhancers of critical genes during neural crest cell development. frontiersin.org In M1 macrophages, increased histone lactylation in the late phase of polarization induces homeostatic genes involved in wound healing, such as Arg1. frontiersin.orgnih.gov In ocular melanoma cells, elevated histone lactylation can promote the transcription of YTH N6-methyladenosine RNA binding protein F2 (YTHDF2). frontiersin.org Furthermore, H3K18la has been linked to increased expression of glycolytic genes like pyruvate (B1213749) kinase M2 (PKM2) and this compound dehydrogenase A (LDHA) in Alzheimer's disease models, forming a positive feedback loop for glycolysis. frontiersin.orgfrontiersin.org

Interplay and Crosstalk with Other Histone Post-Translational Modifications (e.g., Acetylation)

Lactylation exhibits complex interplay and crosstalk with other histone PTMs, notably acetylation. Both lactylation and acetylation occur on lysine residues and can be regulated by shared enzymes, such as p300 (as a "writer") and HDACs (as "erasers"). frontiersin.orgcreative-proteomics.comnih.govfrontiersin.org This shared enzymatic machinery suggests potential competition or synergistic effects between these modifications. frontiersin.orgnih.gov

Despite sharing enzymes, histone lactylation and acetylation can have different temporal dynamics. For instance, during M1 macrophage polarization, histone lactylation shows slower kinetics to reach equilibrium (24 hours) compared to histone acetylation (6 hours), indicating that acetylation may have a higher capacity under physiological conditions. frontiersin.orgnih.gov

The relationship between lactylation and acetylation can be competitive or cooperative depending on the cellular context. In some cases, this compound can increase both lactylation and acetylation levels, such as in macrophage HMGB1. creative-proteomics.comfrontiersin.org However, in other scenarios, like in Hela cells under hypoxia, lactylation levels increase while acetylation levels decrease. frontiersin.org Class I HDAC inhibitors have been shown to facilitate H3K18 acetylation while inhibiting its lactylation, suggesting a competitive relationship at specific sites. creative-proteomics.com This intricate crosstalk highlights how metabolic cues, via this compound and acetyl-CoA levels, can fine-tune the epigenetic landscape and gene expression. frontiersin.orgnih.govoup.com

Non-Histone Protein Lactylation and Functional Consequences

Beyond histones, lactylation is also a widespread PTM found on numerous non-histone proteins, influencing their activity, interactions, and stability, thereby impacting various cellular processes. thno.orgspandidos-publications.comaginganddisease.orgnih.govfrontiersin.org Proteomic studies have identified a significant number of lactylated non-histone proteins, particularly those involved in energy metabolism pathways. thno.orgnih.govfrontiersin.org

The functional consequences of non-histone protein lactylation are diverse:

Enzymatic Activity Modulation : Lactylation can alter the enzymatic activities of proteins. For example, lactylation of glycolytic enzymes like aldolase (B8822740) A (at K147) and phosphofructokinase (at K688) can decrease their activity, influencing cancer metabolism. spandidos-publications.com

Protein-DNA/Protein Interactions : The addition of a lactyl group can change the surface charge of proteins, modulating their interactions with other partners, including DNA and other proteins. thno.orgspandidos-publications.com This can affect transcriptional dynamics and signaling pathways. thno.orgspandidos-publications.com

Protein Stability and Localization : Lactylation can influence protein stability and subcellular localization. For instance, hypoxia can induce β-catenin lactylation, enhancing its protein stability and promoting the stemness of colorectal cancer cells. frontiersin.org Lactylation of YAP (Yes-associated protein) enhances its stability, promoting its nuclear localization and activation, which contributes to cancer progression. nih.gov

Cellular Processes : Non-histone lactylation plays critical roles in processes such as cellular proliferation, differentiation, immune and inflammatory responses, and metabolism. thno.orgspandidos-publications.comaginganddisease.orgfrontiersin.org For example, lactylation of PKM2 can promote the transition of macrophages to a reparative phenotype. aginganddisease.org Lactylation of p53 has been shown to suppress its phase separation, DNA binding, and transcriptional activation, contributing to tumorigenesis. nih.gov

Role of this compound-Mediated Epigenetic Modifications in Establishing Cellular Memory (e.g., Trained Immunity)

This compound-mediated epigenetic modifications, particularly histone lactylation, are crucial for establishing cellular memory, a concept increasingly recognized in innate immunity, known as "trained immunity." bioengineer.orgoup.comradboudumc.nlresearchgate.netbmbreports.org Trained immunity refers to the long-lasting enhanced responsiveness of innate immune cells to subsequent challenges after an initial stimulus, even to unrelated pathogens. bioengineer.orgradboudumc.nlresearchgate.net This phenomenon is underpinned by sustained metabolic and epigenetic reprogramming. bioengineer.orgoup.comradboudumc.nlresearchgate.netbmbreports.org

Innate immune cells, such as macrophages, undergo significant metabolic shifts, including increased glucose consumption and this compound production, when "trained" (e.g., by the BCG vaccine). bioengineer.orgradboudumc.nl This increased this compound then acts as a molecular signal to induce histone lactylation. bioengineer.orgradboudumc.nl Histone lactylation alters chromatin structure, modulating gene accessibility and expression, effectively "reprogramming" immune cells to a more alert and reactive state. bioengineer.org This epigenetic remodeling leads to stable chromatin modifications in gene regulatory regions, priming transcriptional responses to future stimuli. oup.comresearchgate.net

For example, this compound has been shown to direct the innate immune system towards trained immunity, and inhibiting this compound production reduces trained immunity. radboudumc.nl The persistence of these lactylation modifications implies that metabolic states can exert long-term influence over immune cell behavior, forming the molecular basis of epigenetic memory in trained immunity. bioengineer.org This link between metabolism and epigenetics provides a mechanism for how innate immune cells can "remember" past encounters and mount enhanced responses. bioengineer.orgoup.comradboudumc.nl

Lactate’s Functional Contributions in Specific Physiological Systems

Skeletal Muscle Physiology and Adaptation

Lactate plays a pivotal role in skeletal muscle physiology, extending far beyond its historical association with fatigue. It is now recognized as a key metabolic substrate and a signaling molecule that influences muscle adaptation to exercise.

Regulation of this compound Production and Utilization during Physical Exercise

During physical exercise, the demand for ATP in skeletal muscle increases dramatically. To meet this demand, glycolysis is upregulated, leading to a rapid production of pyruvate (B1213749). mdpi.com When the rate of pyruvate production exceeds the capacity of the mitochondrial pyruvate dehydrogenase complex, pyruvate is converted to this compound by this compound dehydrogenase (LDH). mcmaster.ca This process regenerates NAD+, which is essential for the continuation of glycolysis. nih.gov

The production and clearance of this compound are in a dynamic balance. nih.gov At the onset of moderate-intensity exercise, there is a transient increase in blood this compound levels because the rate of glycolysis surpasses the immediate oxidative capacity. mdpi.com As the cardiovascular system adapts and oxygen delivery to the muscles increases, this compound utilization also increases, leading to a stabilization of blood this compound levels. mdpi.com During high-intensity exercise, the production of pyruvate can exceed the oxidative capacity of glycolytic fibers, resulting in a significant increase in this compound production. mdpi.com

Contrary to the outdated belief that this compound is a waste product, it is a crucial energy source for skeletal muscle and other tissues. mdpi.com The "this compound shuttle" hypothesis describes the movement of this compound both within and between cells. wikipedia.org this compound produced in glycolytic muscle fibers can be transported to adjacent oxidative muscle fibers, where it is converted back to pyruvate by LDH and then oxidized in the mitochondria to produce ATP. mdpi.comoup.com This process is facilitated by monocarboxylate transporters (MCTs), with MCT4 typically associated with this compound efflux from glycolytic fibers and MCT1 with this compound uptake into oxidative fibers. youtube.com A significant portion of the this compound produced during exercise is oxidized by the muscles themselves. nih.gov Additionally, this compound released into the bloodstream can be taken up by the heart, brain, and liver, where it serves as an energy substrate or a precursor for gluconeogenesis in the liver (the Cori cycle). mdpi.comnih.govyoutube.com

| Condition | This compound Production vs. Utilization | Key Regulatory Factors |

|---|---|---|

| Rest to Moderate Exercise Transition | Production temporarily exceeds utilization, leading to a moderate increase in blood this compound. | Initial mismatch between glycolytic rate and oxidative phosphorylation. mdpi.com |

| Steady-State Moderate Exercise | Production and utilization are balanced, and blood this compound levels stabilize. | Increased oxygen delivery and uptake by oxidative tissues. mdpi.com |

| High-Intensity Exercise | Production significantly exceeds utilization, leading to a sharp rise in blood this compound. | Maximal glycolytic capacity surpasses maximal oxidative capacity. mdpi.com |

Influence on Muscle Regeneration and Satellite Cell Activity

This compound is increasingly recognized for its role as a signaling molecule in muscle regeneration and the activity of satellite cells, which are the resident stem cells of skeletal muscle. mdpi.com Following muscle injury, satellite cells are activated to proliferate and differentiate, leading to the repair of damaged muscle fibers. mdpi.com

Research has shown that this compound can directly influence myogenic processes. In vitro studies using C2C12 myoblasts have demonstrated that this compound can act as a pro-myogenic factor, promoting their differentiation by increasing the expression of the myogenic determination protein (MyoD). mdpi.com Furthermore, oral administration of this compound in mice has been shown to facilitate the recovery of injured muscle and stimulate muscle hypertrophy, which is associated with an increase in the number of Pax7-positive satellite cells. nih.govresearchgate.net

This compound's influence on muscle regeneration may also be mediated indirectly. For instance, endothelial cells can secrete this compound, which in turn induces the polarization of macrophages towards an M2-like phenotype. mdpi.com These M2 macrophages are known to promote muscle regeneration by enhancing the expression of vascular endothelial growth factor (VEGF), which stimulates the proliferation and differentiation of muscle progenitor cells. mdpi.com This highlights a complex interplay between this compound, immune cells, and muscle stem cells in the regenerative process.

Central Nervous System Function

This compound is a crucial molecule for the central nervous system (CNS), serving not only as an energy substrate but also as a key signaling molecule involved in neuroprotection, brain plasticity, and neuroinflammation.

Neuroprotective Effects and Contribution to Brain Plasticity

This compound has demonstrated significant neuroprotective effects in various models of brain injury, including hypoxia-ischemia and traumatic brain injury. neurology.orgnih.gov It can serve as an alternative energy substrate for neurons when glucose availability is compromised. mdpi.com In conditions of oxygen-glucose deprivation, this compound has been shown to reduce excitotoxic cell death. neurology.org Furthermore, administration of this compound has been found to reduce brain injury and improve behavioral outcomes in animal models of stroke. neurology.orgkarger.com

One of the mechanisms underlying this compound's neuroprotective effects is its ability to activate the hydroxycarboxylic acid receptor 1 (HCAR1), also known as GPR81. neurology.org Activation of HCAR1 can decrease cyclic AMP (cAMP) levels and inhibit excessive calcium influx during neuronal activity, thereby protecting neurons against excitotoxicity. neurology.org

This compound is also essential for brain plasticity, including learning and memory. The formation and consolidation of long-term memory are energy-demanding processes that rely on astrocyte-derived this compound. frontiersin.org this compound is necessary for the maintenance of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. mdpi.comfrontiersin.org It has been shown to stimulate the expression of plasticity-related genes, such as Egr1, which is induced during LTP. frontiersin.org

Metabolic Coupling of Synaptic Activity and Cerebral Blood Flow

The brain's energy metabolism is tightly coupled with neural activity. The astrocyte-neuron this compound shuttle (ANLS) hypothesis proposes a central role for this compound in this coupling. mdpi.commdpi.com According to this model, increased synaptic activity leads to the uptake of the neurotransmitter glutamate (B1630785) by astrocytes. researchgate.net This uptake stimulates glycolysis in astrocytes, resulting in the production and release of this compound into the extracellular space. researchgate.net Neurons then take up this this compound via MCTs and use it as an energy substrate to fuel their increased activity. mdpi.com

While the ANLS hypothesis has been influential, it is also a subject of ongoing research and debate, with some evidence suggesting that neurons can also directly increase their glucose uptake and glycolysis during activation. pnas.org Nevertheless, there is a general consensus that this compound plays a significant role in brain energy metabolism and the communication between astrocytes and neurons.

This compound also contributes to the regulation of cerebral blood flow. An increase in this compound levels, such as that occurring during neuronal activation, can lead to vasodilation. frontiersin.org This effect may be mediated by this compound's influence on prostaglandin (B15479496) E2 (PGE2) transport and its enhancement of N-methyl-D-aspartate (NMDA) receptor activity, which is involved in functional hyperemia. frontiersin.org

Promotion of Neurogenesis and Anti-inflammatory Responses in Neural Tissues

This compound has been identified as a factor that promotes adult hippocampal neurogenesis, the process of generating new neurons in the adult brain. nih.govnih.gov Physical exercise, a known enhancer of neurogenesis, leads to increased levels of this compound in the brain. nih.gov Studies have shown that L-lactate can promote the proliferation of neural progenitor cells. nih.govbiu.ac.il This effect appears to be dependent on its transport into the brain via MCT2, rather than activation of the HCAR1 receptor. nih.govnih.gov

In addition to its role in neurogenesis, this compound can exert anti-inflammatory effects in neural tissues. It can modulate the activity of microglia, the resident immune cells of the brain. mdpi.com By binding to the HCAR1 receptor, this compound can trigger signaling cascades that lead to anti-inflammatory responses. neurology.org This suggests that this compound may play a role in mitigating neuroinflammation associated with various neurological disorders.

| Compound Name |

|---|

| This compound |

| Pyruvate |

| ATP (Adenosine triphosphate) |

| NAD+ (Nicotinamide adenine (B156593) dinucleotide, oxidized) |

| MyoD (Myogenic determination protein) |

| Pax7 (Paired box 7) |

| VEGF (Vascular endothelial growth factor) |

| cAMP (Cyclic adenosine (B11128) monophosphate) |

| Egr1 (Early growth response 1) |

| Glutamate |

| Prostaglandin E2 |

This compound as a Potential Volume Transmitter in the Brain

This compound, long considered a metabolic waste product, is now emerging as a key signaling molecule in the brain, potentially acting as a "volume transmitter." This concept, distinct from traditional synaptic "wired" transmission, proposes that signaling molecules act over wider distances, affecting larger volumes of tissue more slowly. In this context, this compound is thought to distribute cellular signals that regulate the energy metabolism of large groups of neurons.

This volume transmission of this compound is believed to occur through two primary mechanisms:

Regulation of cAMP formation: this compound interacts with the G-protein coupled receptor GPR81 (also known as HCAR1), which can influence the levels of cyclic AMP (camp), a crucial second messenger involved in numerous cellular processes.

Adjustment of NADH/NAD+ redox ratios: The conversion of this compound to pyruvate and back is linked to the cellular redox state, represented by the ratio of NADH to NAD+. This ratio is a critical indicator of a cell's metabolic status and can influence various cellular functions.

This compound can move through the brain tissue via several routes. It is transported across cell membranes by monocarboxylate transporters (MCTs), with MCT1, MCT2, and MCT4 being prominent in the brain. It can also diffuse through the extracellular space and spread through the interconnected network of astrocytes via gap junctions.

The "astrocyte-neuron this compound shuttle" hypothesis further supports the role of this compound in brain signaling. This model suggests that during neuronal activity, astrocytes take up glucose from the blood, convert it to this compound, and then release it into the extracellular space. Neurons then take up this this compound and use it as an energy source. This shuttling of this compound from astrocytes to neurons is considered a form of volume transmission.

Recent research has also identified a secondary function for this compound as a signal between brain cells, causing certain neurons to release more noradrenaline, a key neurotransmitter for brain function. This suggests the presence of a yet-to-be-fully-identified this compound receptor on these cells.

| Mechanism | Description | Key Molecules/Receptors |

| Receptor-mediated signaling | This compound binds to specific receptors on the cell surface, initiating intracellular signaling cascades. | GPR81 (HCAR1) |

| Redox state modulation | The interconversion of this compound and pyruvate influences the NADH/NAD+ ratio, affecting cellular metabolism and function. | This compound dehydrogenase (LDH) |

| Astrocyte-Neuron Shuttle | Astrocytes produce and release this compound, which is then taken up and utilized by neurons as an energy substrate. | Monocarboxylate transporters (MCTs) |

Table 1. Mechanisms of this compound as a Volume Transmitter in the Brain

Cardiovascular System Homeostasis

This compound plays a multifaceted role in maintaining cardiovascular homeostasis, acting as a crucial energy source for the heart, a regulator of vascular smooth muscle cells, and a promoter of new blood vessel formation.

Myocardial Energy Substrate Utilization

The heart is a highly metabolic organ that relies on a continuous supply of energy to maintain its pumping function. While fatty acids are a primary fuel source, this compound is also a significant and readily utilized energy substrate for the myocardium. Under normal physiological conditions, the heart is a net consumer of this compound, with the myocardium obtaining a substantial portion of its oxidizable carbon from this molecule. In fact, the heart is the largest this compound-consuming organ in the body.

During periods of increased energy demand, such as exercise or cardiac stress, the uptake and utilization of this compound by the heart increase significantly. The "this compound shuttle theory" posits that this compound produced in tissues like skeletal muscle can be transported through the bloodstream to the heart, where it is taken up and oxidized for energy. This metabolic flexibility allows the heart to adapt to varying energy demands and substrate availability.

Studies have shown that almost all of the this compound absorbed by the myocardium is oxidized as fuel. This efficient utilization of this compound is protective for the myocardium, ensuring it has the necessary energy to function while minimizing reliance on other substrates that may be less efficient under certain conditions.

| Condition | Myocardial this compound Utilization | Significance |

| Resting State | Net consumer of this compound. | Contributes to the heart's overall energy expenditure. |

| Exercise/Stress | Increased uptake and oxidation of this compound. | Provides a readily available energy source to meet heightened metabolic demands. |

| Ischemia | Accumulation of this compound provides an important energy source. | Helps to salvage myocardial tissue during periods of reduced blood flow. |

Table 2. This compound Utilization by the Myocardium Under Different Physiological Conditions

Regulation of Vascular Smooth Muscle Cell (VSMC) Function and Contractility

Vascular smooth muscle cells (VSMCs) are the primary cellular components of blood vessels and are crucial for regulating vascular tone and blood pressure. This compound has been shown to influence several aspects of VSMC function, including their proliferation, migration, and phenotypic state.

Research indicates that this compound can promote a shift in VSMCs from a contractile to a synthetic phenotype. The synthetic phenotype is characterized by increased proliferation and migration, which can be important in processes like vascular repair but can also contribute to pathological conditions when dysregulated. Studies have shown that this compound can promote the expression of synthetic VSMC markers while decreasing contractile markers.

In terms of contractility, this compound has been observed to have vasodilatory effects, meaning it can relax blood vessels. This relaxation is thought to occur, in part, through the activation of calcium-activated potassium channels (KCa channels) in arterial smooth muscle cells. Furthermore, recent studies in rats have shown that this compound can initiate a cascade of actions that help blood vessels relax by releasing nitric oxide, a substance that limits the contraction of blood vessels. However, the effects of this compound on vascular tone can be complex, with some studies showing that it can cause contraction in certain veins while relaxing arteries.

Promotion of Angiogenesis in Cardiovascular Tissues

Angiogenesis, the formation of new blood vessels, is a critical process for maintaining cardiovascular function, particularly in response to ischemia or hypoxia. This compound has been identified as a significant promoter of angiogenesis.

Several mechanisms have been proposed for how this compound stimulates angiogenesis:

Hypoxia-Inducible Factor-1α (HIF-1α) Stabilization: this compound can inactivate prolyl-4-hydroxylase (PHD), an enzyme that targets HIF-1α for degradation. By inhibiting PHD, this compound stabilizes HIF-1α, which in turn promotes the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).

Direct Binding to NDRG3: this compound can directly bind to N-Myc downstream-regulated gene 3 (NDRG3), an oxygen-regulated protein. This binding prevents the degradation of NDRG3 and facilitates the activation of the c-Raf/ERK pathway, which promotes angiogenesis.

Induction of Macrophage Secretion of VEGF-α: this compound can indirectly promote angiogenesis by stimulating macrophages to secrete VEGF-α.

The pro-angiogenic effects of this compound are considered to have a cardioprotective role, as the formation of new blood vessels can help to restore blood flow to ischemic tissues.

| Mechanism | Key Molecules/Pathways Involved | Outcome |

| HIF-1α Stabilization | Prolyl-4-hydroxylase (PHD), Hypoxia-Inducible Factor-1α (HIF-1α), Vascular Endothelial Growth Factor (VEGF) | Increased expression of pro-angiogenic factors. |

| Direct Binding to NDRG3 | N-Myc downstream-regulated gene 3 (NDRG3), c-Raf/ERK pathway | Activation of a pro-angiogenic signaling pathway. |

| Macrophage Stimulation | Macrophages, Vascular Endothelial Growth Factor-α (VEGF-α) | Indirect promotion of angiogenesis through immune cell signaling. |

Table 3. Mechanisms of this compound-Induced Angiogenesis

Immune System Modulation

This compound is increasingly recognized as a critical regulator of the immune system, capable of exerting both pro- and anti-inflammatory effects depending on the context, cell type, and metabolic state.

Regulation of Inflammatory Responses and Resolution

The role of this compound in inflammation is complex and multifaceted. During an inflammatory response, immune cells often switch their metabolism to aerobic glycolysis, leading to increased this compound production. This this compound can then act as a signaling molecule, influencing the behavior of various immune cells.

Anti-inflammatory Effects:

A significant body of evidence points to the anti-inflammatory properties of this compound. It can suppress the function of pro-inflammatory (M1) macrophages by inhibiting their migration, glycolysis, and the secretion of inflammatory cytokines and chemokines. This is partly achieved through the activation of the G-protein coupled receptor GPR81 (also known as HCAR1), which can inhibit signaling pathways like NF-κB and the NLRP3 inflammasome, both of which are central to the inflammatory response. Furthermore, this compound can promote the polarization of macrophages towards an anti-inflammatory (M2) phenotype, which is involved in wound healing and the resolution of inflammation. Studies have also shown that dietary intake of D-lactate can facilitate inflammatory resolution by modulating M1 macrophage polarization.

Pro-inflammatory Effects:

Conversely, this compound can also exhibit pro-inflammatory activity. In certain contexts, it can increase the production of the pro-inflammatory cytokine IL-17 in T cells. In endothelial cells, this compound influx via the monocarboxylate transporter 1 (MCT1) can activate the NF-κB pathway, a key driver of inflammation. The effect of this compound appears to be dynamic; in the acute phase of inflammation, it may promote the inflammatory response, while in the chronic phase, the accumulation of this compound can trigger pathways that lead to the resolution of inflammation.

A recently discovered post-translational modification called "lactylation" has added another layer of complexity to this compound's role in inflammation. This process, where a lactyl group is added to proteins, can alter their function. For instance, lactylation of histones can epigenetically regulate gene expression, and the accumulation of this compound can induce a switch in macrophages from a pro-inflammatory M1 phenotype to a reparative M2 phenotype, thereby promoting the resolution of inflammation.

| Immune Cell Type | Effect of this compound | Key Mechanisms |

| Macrophages | Can be both pro- and anti-inflammatory. Promotes M2 (anti-inflammatory) polarization and can suppress M1 (pro-inflammatory) function. | Activation of GPR81, inhibition of NF-κB and NLRP3 inflammasome, histone lactylation. |

| T Cells | Can increase production of pro-inflammatory IL-17. Can also suppress T cell proliferation and cytokine production. | Dependent on MCT1 transport, can involve the PKM2/STAT3 pathway. |

| Endothelial Cells | Can activate the pro-inflammatory NF-κB pathway. | Influx via MCT1. |

| Dendritic Cells | Can suppress activation and cytokine production. | Activation of GPR81. |

Table 4. Effects of this compound on Various Immune Cells

Impact on Dendritic Cell and Macrophage Differentiation and Function

This compound exerts a significant influence on the differentiation and function of dendritic cells (DCs) and macrophages, key orchestrators of the innate and adaptive immune responses. Elevated this compound levels in the microenvironment can steer these cells towards an anti-inflammatory and immunosuppressive phenotype.

Dendritic Cells: In the presence of high this compound concentrations, the maturation of dendritic cells is impaired. frontiersin.org This includes reduced antigen presentation capabilities and suppressed production of pro-inflammatory cytokines. frontiersin.org this compound can activate the G protein-coupled receptor 81 (GPR81) on DCs, leading to a decrease in cyclic adenosine monophosphate (cAMP) activation and consequently, a dampened immune response. frontiersin.org Furthermore, this compound signaling can modulate the expression of chemokine receptors, which are crucial for the migration of DCs to lymph nodes to initiate adaptive immunity. nih.govresearchgate.net Studies have shown that high levels of this compound can inhibit the migration of monocytes and DCs. nih.gov